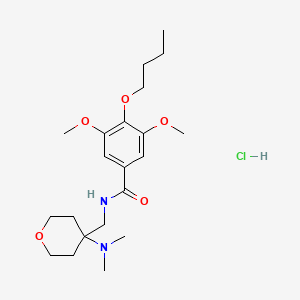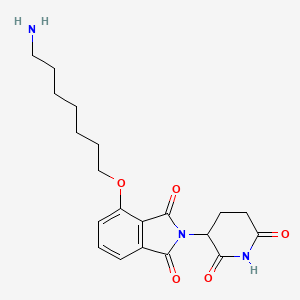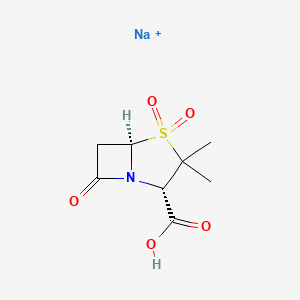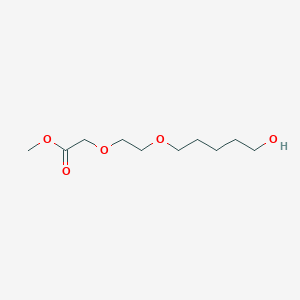
Apelin agonist 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Apelin agonist 1 involves several steps. One method includes the use of peptide synthesis techniques to create stable analogues of the apelin peptide. These analogues are designed to resist enzymatic degradation and maintain their biological activity .
Industrial Production Methods: For industrial production, the synthesis of this compound can be scaled up using solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient production of large quantities of the compound with high purity. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin, followed by cleavage and purification .
Analyse Chemischer Reaktionen
Types of Reactions: Apelin agonist 1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide structure, potentially affecting its biological activity.
Reduction: Reduction reactions can be used to stabilize the peptide by reducing disulfide bonds.
Substitution: Substitution reactions can introduce modifications to the peptide, enhancing its stability and activity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various amino acid derivatives and protecting groups.
Major Products: The major products formed from these reactions include modified peptides with enhanced stability and biological activity. These modifications can improve the compound’s therapeutic potential by increasing its resistance to enzymatic degradation .
Wissenschaftliche Forschungsanwendungen
Apelin agonist 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure-function relationship of the APJ receptor and its ligands.
Medicine: Potential therapeutic applications in treating cardiovascular diseases, diabetes, and obesity.
Wirkmechanismus
Apelin agonist 1 exerts its effects by binding to the APJ receptor, a G protein-coupled receptor (GPCR). Upon binding, it activates downstream signaling pathways, including the extracellular signal-regulated kinase (ERK) and protein kinase B (Akt) pathways. These pathways play crucial roles in regulating blood pressure, cardiac contractility, and fluid homeostasis .
The activation of the APJ receptor by this compound promotes endothelium-dependent vasodilation, lowers blood pressure, and enhances cardiac output. Additionally, it has anti-inflammatory and anti-fibrotic effects, making it a promising candidate for treating cardiovascular diseases .
Vergleich Mit ähnlichen Verbindungen
Apelin agonist 1 can be compared with other similar compounds, such as:
Apelin-13: A naturally occurring peptide with strong biological potency.
Elabela: Another endogenous ligand for the APJ receptor, involved in cardiovascular regulation.
BMS-986224: A small-molecule APJ agonist with similar receptor binding and signaling properties.
Uniqueness: this compound stands out due to its oral bioavailability and selective activation of the APJ receptor. Its stability and resistance to enzymatic degradation make it a valuable tool for research and therapeutic applications .
Eigenschaften
Molekularformel |
C23H20FN5O5S |
|---|---|
Molekulargewicht |
497.5 g/mol |
IUPAC-Name |
2-(2-cyano-4-fluorophenyl)-N-[4-(2,6-dimethoxyphenyl)-5-(furan-2-yl)-1,2,4-triazol-3-yl]ethanesulfonamide |
InChI |
InChI=1S/C23H20FN5O5S/c1-32-18-5-3-6-19(33-2)21(18)29-22(20-7-4-11-34-20)26-27-23(29)28-35(30,31)12-10-15-8-9-17(24)13-16(15)14-25/h3-9,11,13H,10,12H2,1-2H3,(H,27,28) |
InChI-Schlüssel |
DIUOERYDCPDWJX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC=C1)OC)N2C(=NN=C2NS(=O)(=O)CCC3=C(C=C(C=C3)F)C#N)C4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![disodium;[(2R,3R,4R,5S,6R)-3-[(2-azidoacetyl)amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B11933859.png)
![(4aR,4bS,6aS,7S,7aS,8aS,8bS,8cR)-4a,6a-dimethyl-3',4,4a,4b,4',5,6,6a,7a,8,8a,8b,8c,8d,9,9a-hexadecahydro-5'H-spiro[cyclopropa[4,5]cyclopenta[1,2-a]cyclopropa[l]phenanthrene-7,2'-furan]-2,5'(3H)-dione](/img/structure/B11933864.png)

![3-[[(1R)-7-(difluoromethylsulfonyl)-2,2-difluoro-1-hydroxy-1,3-dihydroinden-4-yl]oxy]-5-fluorobenzonitrile](/img/structure/B11933882.png)




![4-(5-(4-Methylpiperazin-1-yl)-1H,1'H-[2,5'-bibenzo[d]imidazol]-2'-yl)benzenesulfonamide](/img/structure/B11933912.png)



![propan-2-yl (2S)-2-[[2-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-fluoro-3,4-dihydroxy-4-methyloxolan-2-yl]ethoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B11933931.png)
